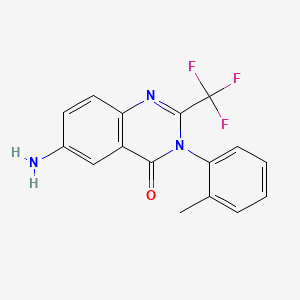

4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)-

Description

Historical Context of 4(3H)-Quinazolinone Scaffolds

The 4(3H)-quinazolinone scaffold emerged as a pharmacophoric motif in the mid-20th century, with early derivatives like methaqualone (a 4-quinazolinone sedative) demonstrating its potential for central nervous system (CNS) modulation. The scaffold’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the carbonyl group at C4 enables hydrogen bonding, critical for target engagement. By the 1970s, researchers began systematically exploring substitutions at the C2, C3, and C6 positions to enhance selectivity and potency. For instance, the introduction of halogen atoms at C6 and C8 positions was found to improve antimicrobial activity, while aromatic substitutions at C3 augmented lipophilicity and blood-brain barrier penetration.

A pivotal advancement occurred with the discovery of gefitinib and erlotinib , 4(3H)-quinazolinone-based epidermal growth factor receptor (EGFR) inhibitors approved for cancer therapy. These drugs underscored the scaffold’s adaptability to diverse therapeutic areas, spurring interest in novel substitutions like the trifluoromethyl group at C2. The integration of fluorine-containing moieties, as seen in 6-amino-3-(o-tolyl)-2-(trifluoromethyl)-4(3H)-quinazolinone , reflects modern strategies to enhance metabolic stability and target affinity.

Structural Significance of 6-Amino-3-(o-Tolyl)-2-(Trifluoromethyl) Substitution

The pharmacological profile of 6-amino-3-(o-tolyl)-2-(trifluoromethyl)-4(3H)-quinazolinone arises from synergistic interactions between its three key substituents:

- 6-Amino Group : The primary amine at C6 introduces hydrogen-bonding capabilities, often critical for interactions with enzymatic active sites. In antimicrobial quinazolinones, this group enhances binding to bacterial DNA gyrase or fungal lanosterol demethylase.

- 3-(o-Tolyl) Substituent : The ortho-methylphenyl group at C3 contributes steric bulk and lipophilicity, favoring interactions with hydrophobic pockets in targets like GABA receptors or kinase domains. Comparative studies show that para-substituted aryl groups reduce activity, highlighting the importance of ortho-substitution for spatial complementarity.

- 2-(Trifluoromethyl) Group : The electron-withdrawing trifluoromethyl moiety at C2 modulates the scaffold’s electronic properties, increasing resistance to oxidative metabolism. Fluorine atoms also engage in halogen bonding with target proteins, improving binding kinetics.

Table 1: Comparative Pharmacological Activities of Selected 4(3H)-Quinazolinone Derivatives

The trifluoromethyl group’s impact is exemplified in a 2022 study detailing its role in stabilizing the quinazolinone scaffold during nonribosomal peptide synthesis in fungi. This substitution prevents premature cyclization, enabling efficient biosynthesis of complex natural products. Furthermore, molecular docking simulations reveal that the trifluoromethyl group in 6-amino-3-(o-tolyl)-2-(trifluoromethyl)-4(3H)-quinazolinone forms van der Waals contacts with a hydrophobic cleft in GABA_A receptors, explaining its enhanced muscle relaxant activity compared to non-fluorinated analogs.

Properties

CAS No. |

73832-08-3 |

|---|---|

Molecular Formula |

C16H12F3N3O |

Molecular Weight |

319.28 g/mol |

IUPAC Name |

6-amino-3-(2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-one |

InChI |

InChI=1S/C16H12F3N3O/c1-9-4-2-3-5-13(9)22-14(23)11-8-10(20)6-7-12(11)21-15(22)16(17,18)19/h2-8H,20H2,1H3 |

InChI Key |

GQJNMFMFTRRMLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)N)N=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Overview of Quinazolinone Core Synthesis

Quinazolinones are heterocyclic compounds widely synthesized through cyclization strategies involving ortho-substituted benzamide derivatives. The core 4(3H)-quinazolinone scaffold can be constructed via various methods:

- Cyclocondensation of ortho-aminobenzamides with aldehydes or amides.

- Intramolecular nucleophilic aromatic substitution (S_NAr) reactions of ortho-halobenzamides.

- Use of anthranilic acid derivatives or isatoic anhydrides as starting materials.

These methods often require specific catalysts or bases and are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Base-Promoted S_NAr Reaction of ortho-Fluorobenzamides with Amides

A highly efficient and transition-metal-free synthetic route involves the base-promoted nucleophilic aromatic substitution of ortho-fluorobenzamides with amides, followed by intramolecular cyclization to form quinazolin-4-one rings. This method is particularly relevant for synthesizing 2-substituted and 2,3-disubstituted quinazolinones, which structurally resemble the target compound with trifluoromethyl and o-tolyl substitutions.

Key Reaction Conditions and Findings:

- Base: Cesium carbonate (Cs₂CO₃) is the most effective base, promoting the reaction efficiently in DMSO.

- Solvent: DMSO is preferred; other solvents like tetrahydrofuran (THF), 1,4-dioxane, and DMF yield significantly lower product amounts.

- Temperature: Approximately 135 °C for 24 hours.

- Yields: Up to 72% isolated yield for model quinazolinone compounds under optimized conditions.

Reaction Scheme Summary:

| Entry | Base (equiv) | Solvent | Yield (%) of Quinazolinone |

|---|---|---|---|

| 1 | K₂CO₃ (4) | DMSO | Trace |

| 2 | KOH (4) | DMSO | 10 |

| 3 | KOtBu (4) | DMSO | 12 |

| 4 | Cs₂CO₃ (4) | DMSO | 72 |

| 5 | Cs₂CO₃ (4) | THF | 15 |

| 6 | Cs₂CO₃ (4) | DMF | 25 |

| 7 | Cs₂CO₃ (4) | Dioxane | 19 |

Substrate Scope:

- Various ortho-fluorobenzamides bearing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups undergo the reaction successfully.

- A range of aryl and heteroaryl amides can be utilized to generate diverse quinazolinone derivatives.

- The method is amenable to alkyl-substituted benzamides, which is relevant for the o-tolyl substitution in the target compound.

Alternative Synthetic Routes and Precursors

Other reported methods for synthesizing quinazolinones include:

- Using Anthranilic Acid Esters or Anthranilamides: These intermediates can be cyclized with various reagents to afford 4(3H)-quinazolinones. This route allows for functionalization at different positions, including the 6-amino group.

- Starting from o-Disubstituted Benzene Derivatives: Compounds such as 2-aminobenzonitrile, 2-fluoro-substituted benzoyl chlorides, and 2-nitrobenzoic acid have been used as precursors, enabling the introduction of diverse substituents like the trifluoromethyl group at the 2-position.

- Use of Isatoic Anhydrides and Related Heterocycles: These reagents provide alternative pathways to quinazolinones, sometimes affording partially saturated derivatives or spirocyclic analogs with biological activity.

Specific Considerations for the Target Compound

The compound 4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- features:

- A 6-amino substituent, which can be introduced via starting materials such as 6-aminoanthranilic acid derivatives or via selective amination reactions.

- A 3-(o-tolyl) group, implying substitution at position 3 with an ortho-methylphenyl ring, achievable through coupling reactions or selection of appropriate aryl amides in the S_NAr method.

- A 2-(trifluoromethyl) group, which is often introduced via trifluoromethylated benzamides or benzoyl chlorides as starting materials.

The base-promoted S_NAr reaction of ortho-fluorobenzamides with amides in DMSO using Cs₂CO₃ is a practical and efficient method to assemble this scaffold, allowing the incorporation of the trifluoromethyl and o-tolyl substituents by choosing corresponding substituted benzamides and amides.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base-promoted S_NAr reaction | ortho-fluorobenzamides + amides | Cs₂CO₃, DMSO, 135 °C, 24 h | Transition-metal-free, good yields, broad substrate scope | High temperature, long reaction time |

| Cyclocondensation with aldehydes | ortho-aminobenzamides + aldehydes | Cu salts or ionic liquids, various solvents | Mild conditions, catalytic | Requires metal catalysts, sometimes limited substrate scope |

| Use of anthranilic acid esters | Anthranilic acid derivatives + reagents | Various cyclization agents | Allows 6-amino substitution | Multi-step synthesis, purification challenges |

| Isatoic anhydride route | Isatoic anhydrides + nucleophiles | Acid/base catalysis | Access to diverse derivatives | Limited commercial availability of reagents |

Research Findings and Practical Implications

- The base-promoted S_NAr reaction method provides a straightforward, metal-free approach to synthesize quinazolinone derivatives with functional groups similar to the target compound.

- Reaction optimization shows that cesium carbonate in DMSO is critical for high yields.

- The methodology tolerates various functional groups, enabling the introduction of the trifluoromethyl group and o-tolyl substituent by appropriate choice of starting materials.

- This synthetic route supports the scalable preparation of the compound for further biological evaluation and medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Substitutions

The amino group at position 6 (–NH2 ) acts as a nucleophile, enabling reactions with electrophiles like acyl chlorides or alkyl halides. For example:

-

Acylation : The amino group reacts with acyl chlorides to form amides, which can further undergo hydrolysis or substitution reactions.

-

Alkylation : Reaction with alkyl halides introduces alkyl groups, altering the compound’s lipophilicity and biological activity .

Electrophilic Aromatic Substitutions

The electron-withdrawing trifluoromethyl group (–CF3 ) at position 2 activates specific positions (e.g., para to the substituent) for electrophilic aromatic substitution. This allows:

-

Halogenation : Introduction of halogen atoms to enhance reactivity.

-

Nitration : Substitution of hydrogen atoms by nitro groups under acidic conditions .

Reactions Involving the Trifluoromethyl Group

The –CF3 group’s strong electron-withdrawing nature stabilizes intermediates during substitution reactions. For example:

-

Cyclization Reactions : The trifluoromethyl group facilitates intramolecular cyclization in metal-free conditions, as observed in persulfate-promoted cascade reactions .

-

Stabilization of Radicals : In radical-mediated reactions, the –CF3 group stabilizes intermediates, enabling efficient cyclization pathways .

Nucleophilic Attack and Cyclization

In persulfate-promoted reactions, oxamic acids undergo oxidative decarboxylation to generate carbamoyl radicals. These radicals initiate cyclization via nucleophilic attack on quinazolinone intermediates, forming amide-containing products .

SNAr (Nucleophilic Aromatic Substitution)

Electrophilic aromatic substitution is facilitated by the trifluoromethyl group. For example, in base-promoted SNAr reactions, deprotonation of the aromatic ring generates a nucleophilic site, enabling substitution with amide groups .

Radical-Mediated Cyclization

Carbamoyl radicals generated from oxamic acids initiate cascade cyclization, leading to amide-functionalized quinazolinones. This mechanism avoids transition metals, offering a sustainable alternative .

Comparative Analysis of Reaction Conditions

| Reaction Type | Reagents | Conditions | Key Features |

|---|---|---|---|

| Metal-Free Cyclization | (NH4)2S2O8, oxamic acids, quinazolinones | 60°C, DMF/DMSO, air atmosphere | Transition-metal-free, gram-scale feasible |

| Copper-Catalyzed | Cu(OAc)2·H2O, isocyanates, amines | Room temperature, CH2Cl2 | Rapid imidoylative cross-coupling |

| SNAr Reaction | Cs2CO3, amides, DMSO | 135°C for 24 h | High yield, base-promoted substitution |

| Niementowski | Anthranilic acid derivatives, amides | Thermal heating (e.g., 120°C) | Classical synthesis, versatile substituents |

Biological Implications of Chemical Modifications

While the focus is on chemical reactivity, structural modifications (e.g., trifluoromethyl substitution) enhance biological activity. For instance:

Scientific Research Applications

Anticancer Activity

4(3H)-quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit inhibitory effects on various cancer cell lines by targeting key pathways involved in cell proliferation and survival. The presence of the trifluoromethyl group is particularly noted for enhancing binding affinity to biological targets, thereby increasing potency against cancer cells.

Case Studies:

- Inhibition of Cancer Cell Lines : Studies have demonstrated that compounds similar to 4(3H)-quinazolinone can inhibit growth in cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia) with significant efficacy .

- Mechanism of Action : Interaction studies employing techniques like molecular docking reveal how these compounds bind to specific enzymes or receptors, optimizing lead compounds for better efficacy and selectivity against disease targets .

Other Biological Activities

Beyond anticancer properties, quinazolinone derivatives have shown promise in various therapeutic areas:

- Antimalarial : Some derivatives have demonstrated activity against malaria parasites .

- Anticonvulsant : Research indicates potential anticonvulsant effects in specific derivatives .

- Anti-inflammatory : Certain quinazolinones exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthetic Pathways

The synthesis of 4(3H)-quinazolinone derivatives typically involves multi-step organic reactions. A common synthetic route includes:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and pharmacological properties of the trifluoromethyl-substituted derivative are contextualized below against analogs with variations at positions 2, 3, and 5.

Table 1: Structural and Activity Comparison of Key Quinazolinone Derivatives

Anti-Inflammatory Activity

- Target Compound : The trifluoromethyl group likely enhances COX-2 inhibition compared to methyl or fluoromethyl analogs due to stronger electron withdrawal, stabilizing interactions with the enzyme’s hydrophobic pocket .

- 2-Methyl Analog : Shows moderate anti-inflammatory activity (IC₅₀ ~25 µM) but lower potency than fluorinated derivatives due to reduced electronegativity .

- Afloqualone (CH₂F): Primarily a CNS agent with weak anti-inflammatory effects, highlighting the importance of the 6-amino group for targeting peripheral inflammation .

Antimicrobial Activity

- Target Compound: The -CF₃ group may improve penetration into bacterial membranes, as seen in analogs like 2-(4-cyanostyryl)-3-carboxyphenyl-4(3H)-quinazolinone (MIC: 1–2 µg/mL) .

- 6-Bromo-2-methyl Derivatives: Exhibit broader-spectrum antimicrobial activity but higher MIC values (8–16 µg/mL), suggesting that halogenation at position 6 is less effective than amino substitution .

Central Nervous System (CNS) Activity

- Afloqualone: A clinically used muscle relaxant, demonstrating the role of fluorinated groups in CNS penetration. However, the absence of a 6-amino group limits its anti-inflammatory utility .

- Target Compound: The 6-amino group may reduce CNS side effects by directing activity toward peripheral tissues, a hypothesis supported by structure-activity relationship (SAR) studies .

Biological Activity

4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- is a derivative of quinazolinone, a nitrogen-containing heterocyclic compound. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antibacterial agent. The trifluoromethyl group enhances its biological activity by increasing lipophilicity and binding affinity to biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F3N3O, with a molecular weight of approximately 304.27 g/mol. The presence of the amino group at the 6-position and the trifluoromethyl group at the 2-position are critical for its biological activity. The structural features can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C16H12F3N3O |

| Molecular Weight | 304.27 g/mol |

| Key Functional Groups | Amino group (NH2), trifluoromethyl (CF3) |

Anticancer Activity

Research indicates that derivatives of 4(3H)-quinazolinone exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by targeting critical signaling pathways involved in tumor growth and survival. For instance, studies have demonstrated that certain quinazolinone derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic proteins.

In one study, a series of quinazolinone derivatives were synthesized and tested for their cytotoxic effects against human myelogenous leukemia K562 cells using the MTT assay. Notably, one derivative exhibited an IC50 value of 0.5 μM, indicating potent activity against these cancer cells .

Antibacterial Activity

4(3H)-quinazolinone derivatives have also been explored for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A recent study reported that several quinazolinones demonstrated effective inhibition of MRSA by binding to penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis . The ability to inhibit PBP2a is particularly noteworthy as it is associated with antibiotic resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of specific substitutions on the quinazolinone scaffold. For example, the introduction of a trifluoromethyl group at the 2-position has been shown to enhance the lipophilicity and overall biological activity compared to other derivatives lacking this feature .

Key Findings from SAR Studies:

- Position 2 : Trifluoromethyl substitution increases binding affinity.

- Position 6 : Amino group contributes to enhanced reactivity and interaction with biological targets.

- Position 3 : Variations in substituents can lead to different therapeutic profiles.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that modifications to the quinazolinone scaffold could lead to compounds with improved selectivity and potency against specific cancer types.

- Antibacterial Efficacy : Compounds based on this scaffold have been evaluated for their ability to overcome resistance mechanisms in MRSA strains, showcasing their potential as novel antibiotics.

Q & A

Q. What are the standard synthetic protocols for preparing 4(3H)-quinazolinone derivatives such as 6-amino-3-(o-tolyl)-2-(trifluoromethyl)-4(3H)-quinazolinone?

The synthesis typically involves a one-pot condensation of methyl 2-acylaminobenzoates with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine. For example:

- Procedure : React methyl N-acetylanthranilate (0.05 mol) with excess amine hydrochloride (0.2 mol), P₂O₅ (0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol) at 180°C for 45 minutes under stirring. Post-reaction, cool to 100°C, adjust pH to 8–9 with NaOH, extract with CH₂Cl₂, and recrystallize the product .

- Key Variables : Temperature (180–250°C affects product distribution between 4(3H)-quinazolinones and 4-quinazolinamines) and molar ratios .

Advanced

Q. How do catalytic systems like DABCO vs. Brønsted acidic ionic liquids influence the efficiency of 4(3H)-quinazolinone synthesis?

- DABCO-Catalyzed Synthesis : Enables solvent-free, one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines. Yields range from 85–95% with short reaction times (1–3 hours) .

- Brønsted Acidic Ionic Liquids (e.g., [BSMIM]OTs) : Provide greener conditions (solvent-free, recyclable catalyst) with comparable yields (80–92%). These systems avoid toxic solvents and reduce purification steps .

- Comparison : DABCO offers higher yields but requires precise stoichiometry, while ionic liquids enhance sustainability but may need optimization for bulky substituents.

Basic

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

These compounds exhibit broad-spectrum bioactivity:

- Antibacterial/Antifungal : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and Candida spp. via inhibition of penicillin-binding proteins .

- Anticancer : Induce C/EBPα-mediated myeloid differentiation in leukemia models .

- Anti-Inflammatory/Antiviral : Target kinases and HIV reverse transcriptase .

Advanced

Q. How to design structure-activity relationship (SAR) studies for optimizing antibacterial activity?

- Core Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 to enhance membrane penetration .

- Substitution Patterns : Aromatic groups at position 3 (e.g., o-tolyl) improve target binding affinity. Amino groups at position 6 increase solubility and bioavailability .

- In Vivo Validation : Use murine peritonitis or neutropenic thigh infection models to assess efficacy and pharmacokinetics (e.g., low clearance, oral bioavailability) .

Basic

Q. How to isolate intermediates like 4-quinazolinamines during synthesis?

- Stepwise Extraction : After reaction completion, adjust pH to 8–9 to precipitate 4(3H)-quinazolinones. Further acidification (pH <6) isolates 4-quinazolinamines via CHCl₃ extraction .

- Purification : Use column chromatography or recrystallization (ethanol/water) for intermediates like 2-phenyl-4-quinazolinamine (m.p. 146–147°C) .

Advanced

Q. What are the challenges in characterizing crystallographic structures of substituted 4(3H)-quinazolinones?

- Planarity and Packing : The quinazolinone core is nearly planar (mean deviation <0.02 Å), but bulky substituents (e.g., trifluoromethyl) induce torsional strain, complicating X-ray analysis .

- Hydrogen Bonding : Intermolecular O–H⋯N and N–H⋯O bonds stabilize crystal lattices but require high-resolution diffraction data (e.g., synchrotron sources) to resolve .

Advanced

Q. How to resolve contradictions in reported yields when using P₂O₅ vs. DABCO catalysts?

- Reaction Conditions : P₂O₅-based methods (180°C, 45 min) yield 80–88% but require harsh conditions, while DABCO (room temperature, 3 hours) achieves >90% under milder settings .

- Side Reactions : P₂O₅ promotes decomposition of acid-sensitive groups (e.g., nitro), whereas DABCO minimizes side reactions via controlled proton transfer .

- Recommendation : Use P₂O₅ for thermally stable substrates and DABCO for functionalized derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.